(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromine and a cyano group on a phenyl ring, as well as a tert-butoxycarbonyl protecting group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be constructed through cyclization reactions.
Introduction of the Phenyl Ring: The phenyl ring with bromine and cyano substituents can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Protection and Functionalization: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The protected piperazine is then coupled with the substituted phenyl ring under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Reduction: Hydrogen gas with a metal catalyst, or hydride donors like lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of substituted phenyl derivatives, while reduction of the cyano group would yield corresponding amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Bromo-4-cyanophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.
(S)-4-(2-Chloro-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Substitution of bromine with chlorine.
(S)-4-(2-Bromo-4-methylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Substitution of the cyano group with a methyl group.
Uniqueness
The presence of both the bromine and cyano groups on the phenyl ring, along with the tert-butoxycarbonyl protecting group, makes (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid unique. These functional groups confer specific reactivity and potential biological activity that can be exploited in various applications.
Properties
IUPAC Name |
4-(2-bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)13-5-4-11(9-19)8-12(13)18/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCNLBZMLGFFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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